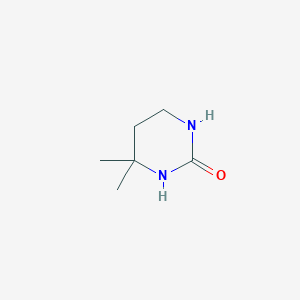

4,4-Dimethyl-tetrahydro-pyrimidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4,4-dimethyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C6H12N2O/c1-6(2)3-4-7-5(9)8-6/h3-4H2,1-2H3,(H2,7,8,9) |

InChI Key |

DHCWTLAJBOXROL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC(=O)N1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethyl Tetrahydro Pyrimidin 2 One and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional approaches to the synthesis of 4,4-Dimethyl-tetrahydro-pyrimidin-2-one and its analogs have historically relied on well-established condensation and cyclization reactions. These methods, while foundational, often provide the basis for more contemporary modifications.

Urea-Based Condensation Reactions

Urea-based condensation reactions are a cornerstone in the synthesis of cyclic ureas, including the tetrahydropyrimidinone ring system. The fundamental approach involves the reaction of a 1,3-diamine with a carbonyl source, such as phosgene, triphosgene, or their equivalents. In the context of this compound, the key precursor is 1,3-diamino-2,2-dimethylpropane. The cyclization of this diamine with a suitable carbonylating agent leads to the formation of the desired six-membered heterocyclic ring. The reaction typically proceeds via the formation of intermediate isocyanates or carbamoyl (B1232498) chlorides, which then undergo intramolecular cyclization.

The synthesis of the requisite precursor, 1,3-diamino-2,2-dimethylpropane, can be achieved by reacting hydroxypivalaldehyde with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst. This process involves a two-step temperature gradient, initially between 40° to 150° C and subsequently at 220° to 300° C. researchgate.netgoogle.com

Multi-Component Reactions for Substituted Tetrahydropyrimidinones, including Biginelli-Type Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. researchgate.net The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganicreactions.org While the classical Biginelli reaction utilizes an aldehyde, modifications using a ketone as the carbonyl component can lead to the formation of 4,4-disubstituted dihydropyrimidinones. researchgate.net

For the synthesis of derivatives of this compound, a Biginelli-type reaction employing acetone (B3395972) as the ketone component, a suitable β-dicarbonyl compound, and urea or thiourea (B124793) can be envisioned. This approach, however, is less common for ketones due to their lower reactivity compared to aldehydes. researchgate.net Nevertheless, an efficient synthetic route for novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones has been developed, which can be conceptually applied here. researchgate.net

The general Biginelli reaction mechanism is believed to initiate with the condensation of the aldehyde (or ketone) and urea, forming an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to yield the dihydropyrimidinone. wikipedia.orgorganic-chemistry.org

Ring Closure Reactions of Precursor Amines and Carbonyl Compounds

Beyond the direct use of urea, the tetrahydropyrimidinone ring can be constructed through the cyclization of pre-functionalized open-chain precursors. This strategy involves the synthesis of a molecule containing both the necessary amine functionalities and a carbonyl or a carbonyl equivalent, which then undergoes an intramolecular ring closure.

For instance, a 1,3-diamine can be reacted with a β-ketoester. This condensation can lead to the formation of an enamine, which can then be cyclized with a carbonyl source. Alternatively, a diamine can be partially protected, reacted with a carbonyl-containing fragment, deprotected, and then cyclized. These stepwise approaches, while potentially longer, can offer greater control over the substitution pattern of the final product. The cyclocondensation of 1,2-diamines with 1,2-diketones is a known method for forming pyrazine (B50134) rings, and analogous strategies can be adapted for the synthesis of tetrahydropyrimidinones from 1,3-diamines and 1,3-dicarbonyl compounds.

Modern and Sustainable Synthesis Protocols

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of various catalytic systems that can promote the synthesis of tetrahydropyrimidinones under milder conditions, with higher yields and greater selectivity.

Catalytic Approaches in Tetrahydropyrimidinone Synthesis

A wide array of catalysts have been employed to enhance the efficiency of reactions leading to tetrahydropyrimidinones, particularly the Biginelli and related multi-component reactions. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts. wikipedia.orgresearchgate.net The use of catalysts often allows for lower reaction temperatures, shorter reaction times, and improved yields compared to the classical, uncatalyzed methods.

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

| Elemental Bromine | Biginelli Reaction | Reflux in ethanol | High | echemcom.com |

| Anhydrous ZnCl2 | Biginelli Reaction | Reflux in heptane-toluene | Good | asianpubs.org |

| Zirconium(IV) chloride | Biginelli Reaction | Refluxing ethanol | High | scispace.com |

| Various Lewis Acids | Biginelli Reaction | Room temperature | Moderate to High | researchgate.net |

Lewis Acid Catalysis (e.g., Zirconium Chloride, Zinc Chloride)

Lewis acids have emerged as particularly effective catalysts for the synthesis of dihydropyrimidinones and their derivatives. researchgate.net They function by activating the carbonyl group of the aldehyde or ketone, thereby facilitating the initial condensation with urea and the subsequent steps of the reaction cascade. nih.gov

Zirconium Chloride (ZrCl₄): Zirconium(IV) chloride is a versatile Lewis acid catalyst that has been successfully employed in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction. scispace.comresearchgate.netmerckmillipore.com The reaction, typically carried out in refluxing ethanol, efficiently promotes the three-component condensation of an aromatic aldehyde, a β-ketoester, and urea, affording high yields of the corresponding dihydropyrimidinone. scispace.com The use of ZrCl₄ offers advantages such as high catalytic activity and compatibility with various functional groups. rsc.org Its application can be extended to Biginelli-type reactions involving ketones, which would be relevant for the synthesis of 4,4-dimethyl substituted analogs. nih.gov

Zinc Chloride (ZnCl₂): Zinc chloride is another widely used, inexpensive, and relatively non-toxic Lewis acid catalyst for the Biginelli reaction. semanticscholar.org It has been shown to efficiently catalyze the three-component coupling of a β-keto ester, a substituted aldehyde, and urea or thiourea. Solvent-free conditions, often coupled with microwave irradiation, have been developed using catalytic amounts of zinc chloride, leading to high yields and significantly reduced reaction times (20-35 seconds). The catalytic system of zinc chloride in acetic acid has also been found to be an effective and greener alternative for the Biginelli reaction at room temperature. researchgate.net The use of zinc chloride has been demonstrated to be effective for a variety of substrates, suggesting its potential applicability in the synthesis of this compound derivatives. researchgate.netasianpubs.org

| Lewis Acid Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

| Zirconium(IV) chloride | Aromatic aldehyde, β-ketoester, urea | Ethanol | Reflux | High | scispace.com |

| Zinc Chloride | Substituted aldehyde, β-keto ester, urea/thiourea | Solvent-free | Microwave | High | |

| Zinc Chloride / Acetic Acid | Substituted aldehydes, 1,3-dicarbonyls, urea | Acetic Acid | Room Temperature | Moderate to Good | researchgate.net |

Organocatalysis (e.g., DABCO, L-Proline)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of tetrahydropyrimidinone synthesis, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and L-Proline have been effectively employed.

DABCO, a tertiary amine, is recognized as an inexpensive, non-toxic, and highly reactive basic catalyst for various organic transformations. rsc.org It has been successfully utilized in the one-pot, three-component Biginelli reaction to produce tetrahydropyrimidine (B8763341) derivatives in good to high yields. asianpubs.org The reaction, typically involving an aldehyde, a β-ketoester, and urea or thiourea, benefits from DABCO's ability to facilitate the reaction, likely by activating the carbonyl group or promoting the formation of enol intermediates. rsc.org This methodology presents advantages over classical Biginelli conditions, such as shorter reaction times and higher yields. asianpubs.org While specific examples for the synthesis of this compound are not prevalent, the general applicability of DABCO in Biginelli-type reactions suggests its potential in catalyzing the condensation of a suitable 4,4-dimethylated β-dicarbonyl compound with an aldehyde and urea.

L-Proline, a naturally occurring amino acid, is another versatile organocatalyst. It is known to catalyze a wide range of asymmetric transformations. eurekaselect.com In the synthesis of heterocyclic compounds, L-Proline has been used to catalyze multicomponent reactions to produce derivatives of tetrahydropyridines, structurally related to tetrahydropyrimidinones. thieme-connect.com The bifunctional nature of L-Proline, possessing both a carboxylic acid and a secondary amine group, allows it to act as both a weak acid and a base, facilitating various steps in a reaction cascade. eurekaselect.com Although direct application of L-Proline for the synthesis of this compound is not extensively documented, its success in similar multicomponent reactions suggests its potential as a catalyst in this context. studylib.netmdpi.com

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| DABCO | Aldehydes, Ethyl Acetoacetate, Urea/Thiourea | Ethanol | Reflux | Good to High | rsc.orgasianpubs.org |

| L-Proline | Aromatic Aldehydes, Malononitrile, Barbituric Acid | Aqueous Media | Room Temperature | Good to High | eurekaselect.com |

Solvent-Free and Neat Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and environmental pollution. scielo.org.mxmdpi.com The Biginelli reaction for the synthesis of dihydropyrimidinones has been successfully adapted to solvent-free or neat conditions, often with the aid of a catalyst and/or microwave irradiation. nih.govnih.gov

These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a substance like silica-chloride or a Brønsted acidic ionic liquid, followed by heating. sci-hub.stnih.gov This approach often leads to high yields of the desired products in shorter reaction times compared to conventional solvent-based methods. nih.gov For example, the synthesis of 4-aryl substituted 3,4-dihydropyrimidinones has been achieved with excellent yields by heating a mixture of the reactants with silica-chloride at 80°C under solvent-free conditions. nih.gov Similarly, a novel Brønsted acidic ionic liquid has been shown to be an effective catalyst for the Biginelli reaction under solvent-free conditions at 90 °C, providing good yields and allowing for catalyst recycling. mdpi.comnih.gov

The synthesis of 4-alkyl-3,4-dihydropyrimidin-2-(1H)-ones has also been accomplished under solvent- and catalyst-free conditions by simply heating a neat mixture of an aliphatic aldehyde, urea, and a β-keto ester. sci-hub.st This demonstrates the feasibility of producing tetrahydropyrimidinone derivatives without the need for any external additives, which is highly desirable from an environmental and economic perspective.

| Catalyst/Conditions | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silica-chloride | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | 80 | 3 h | Excellent | nih.gov |

| [Btto][p-TSA] (Ionic Liquid) | Aldehyde, β-ketoester, Urea/Thiourea | 90 | 30 min | Good | nih.gov |

| Catalyst-free | Aliphatic aldehyde, β-keto ester, Urea | Neat, Heating | - | Good to Excellent | sci-hub.st |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. studylib.net The application of microwave irradiation to the Biginelli reaction has been extensively explored, providing a rapid and efficient route to dihydropyrimidinones and their derivatives. asianpubs.orgresearchgate.net

Microwave-assisted Biginelli reactions are frequently performed under solvent-free conditions, further enhancing their green credentials. asianpubs.org For example, the synthesis of 3,4-dihydropyrimidinones has been achieved in excellent yields with reaction times of only a few minutes using sulfamic acid as a catalyst under solvent-free microwave irradiation. asianpubs.org This represents a significant improvement over conventional heating methods which require much longer reaction times. asianpubs.org Various other catalysts have also been successfully employed in microwave-assisted Biginelli reactions, including lanthanide triflates and melamine-formaldehyde resin supported H+. organic-chemistry.orgasianpubs.org

A study on the synthesis of bioactive tetrahydropyrimidine derivatives demonstrated the efficiency of microwave irradiation in the Biginelli condensation of a 1,3,4-oxadiazole (B1194373) based aldehyde, substituted acetoacetanilide, and N,N'-dimethyl urea, with reaction times in the range of 22-24 minutes. organic-chemistry.org These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient production of a wide range of tetrahydropyrimidine derivatives, which could be extended to the synthesis of this compound.

| Catalyst | Reactants | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfamic acid | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Solvent-free, MW | Short | Excellent | asianpubs.org |

| Yb(OTf)3 | Aldehyde, β-dicarbonyl, Urea | Solvent-free, MW | 20-40 | 81-99 | organic-chemistry.org |

| - | 1,3,4-oxadiazole aldehyde, Acetoacetanilide, N,N'-dimethyl urea | Ethanol, MW | 22-24 | 82-92 | organic-chemistry.orgresearchgate.net |

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a powerful technology for the continuous and scalable production of chemicals, offering advantages such as improved safety, better heat and mass transfer, and enhanced process control compared to traditional batch processes. nih.govthieme-connect.de While the direct application of flow chemistry to the synthesis of this compound is not widely reported, the principles and technologies of flow chemistry are well-suited for the production of such heterocyclic compounds. mdpi.com

The synthesis of fused pyrimidinones (B12756618) has been successfully demonstrated in a continuous-flow reactor via a retro-Diels-Alder reaction, showcasing the potential of flow chemistry for the preparation of pyrimidinone scaffolds. researchgate.net Multi-step organic syntheses of various active pharmaceutical ingredients have been achieved using flow systems, highlighting the capability of this technology to handle complex reaction sequences. nih.gov

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates by minimizing their accumulation in the reactor. nih.gov This could be particularly beneficial for multi-step syntheses of functionalized this compound derivatives. The scalability of flow processes is another significant advantage, allowing for the production of larger quantities of material by simply running the system for longer periods. researchgate.net The development of a continuous flow process for the Biginelli reaction would be a significant step towards the scalable and sustainable production of this compound and its analogues.

Functionalization and Derivatization Strategies of the this compound Core

The tetrahydropyrimidinone core serves as a versatile scaffold that can be further functionalized to generate a diverse range of derivatives with potentially enhanced biological activities. The nitrogen atoms of the pyrimidinone ring are common sites for derivatization.

N-Alkylation and N-acylation of the tetrahydropyrimidinone ring are important transformations for introducing various substituents that can modulate the compound's properties. The regioselectivity of these reactions, targeting either the N1 or N3 position, is a key consideration.

Selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones has been achieved under solvent-less, mild phase-transfer catalytic (PTC) conditions using tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the catalyst. nih.gov This method allows for the introduction of various alkyl groups at the N1 position. The N-alkylation of pyrimidines has also been carried out using heterogeneous catalysts, such as ammonium (B1175870) sulfate coated on hydrothermal carbon, offering an environmentally friendly approach. researchgate.net The choice of base and solvent can significantly influence the outcome of N-alkylation reactions. For instance, in the alkylation of 1,2,3,4-tetrahydrobenzo[c] asianpubs.orgresearchgate.netnaphthyrin-5(6H)-one, the use of K2CO3 in DMF at 80 °C resulted in exclusive O-alkylation, while other conditions might favor N-alkylation. nih.gov

N-acylation provides another avenue for derivatization. Regioselective synthesis of N-acylated 3,4-dihydropyrimidin-2-ones has been reported, with some N1,N3-diacyl derivatives acting as acyl transfer reagents. researchgate.net These functionalization strategies are expected to be applicable to the this compound core, enabling the synthesis of a library of novel derivatives for further investigation.

Substitution and Annulation Reactions at Carbon Positions

The chemical scaffold of this compound, a derivative of the dihydropyrimidinone (DHPM) family, allows for a variety of substitution and annulation reactions at its carbon positions. These modifications are crucial for synthesizing a diverse library of derivatives for various research applications. The primary strategies involve either the post-modification of the pre-formed heterocyclic ring or the use of substituted precursors in a multicomponent reaction like the Biginelli reaction. mdpi.com

Post-modification of the Biginelli adduct is a valuable strategy for decorating the heterocyclic structure. mdpi.com For instance, the C-5 position, which typically bears an ester or acetyl group depending on the β-dicarbonyl reactant, is a key site for derivatization. The C-6 methyl group can also be a handle for further reactions, although this is less common. The C-4 position, which bears a substituent from the aldehyde component of the Biginelli reaction, is another prime location for introducing diversity.

A common approach involves the modification of the initial components used in the Biginelli synthesis. By altering the aldehyde, β-ketoester, or urea/thiourea component, a wide array of substituents can be introduced at various carbon positions of the resulting tetrahydropyrimidinone ring. mdpi.combu.edu.eg For example, using substituted aromatic aldehydes leads directly to C-4 aryl-substituted derivatives. nih.govbanglajol.info Similarly, variations in the β-dicarbonyl component can introduce different functionalities at the C-5 and C-6 positions. mdpi.com

Annulation reactions, where a new ring is fused to the pyrimidine (B1678525) core, represent a more advanced method for creating complex derivatives. These reactions often utilize functional groups introduced at the carbon positions as handles to build the new ring system. For example, a derivative with appropriate functional groups at the C-5 and C-6 positions could undergo cyclization to form a fused bicyclic system. Thiopyrano[4,3-d]pyrimidine derivatives have been synthesized through multi-step sequences involving cyclization reactions, demonstrating the potential for annulation. researchgate.net

Table 1: Examples of Substituted Tetrahydropyrimidine Derivatives Synthesized via Biginelli Reaction

| Entry | C-4 Substituent (from Aldehyde) | C-5 Substituent (from β-Dicarbonyl) | C-6 Substituent (from β-Dicarbonyl) | Catalyst/Conditions | Reference |

| 1 | 4-Chlorophenyl | Ethoxycarbonyl | Phenyl | HCl or DABCO | nih.gov |

| 2 | 4-Methylphenyl | Ethoxycarbonyl | Phenyl | HCl or DABCO | nih.gov |

| 3 | 2-Chlorophenyl | Ethoxycarbonyl | Methyl | Anhydrous ZnCl2 | banglajol.info |

| 4 | 2-Bromophenyl | Acetyl | Methyl | Anhydrous ZnCl2 | banglajol.info |

Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is an area of growing interest, driven by the stereospecific requirements of many biological systems. The primary challenge lies in controlling the stereocenter that is typically formed at the C-4 position during the Biginelli cyclocondensation.

Recent advances in asymmetric catalysis have provided powerful tools for accessing chiral heterocyclic compounds. chim.it While specific examples for this compound are not extensively detailed in the provided literature, methodologies developed for structurally related compounds, such as dihydro- and tetrahydroquinazoline-2,4-diones, offer significant insights. chim.it These strategies often employ asymmetric organocatalysis or transition-metal catalysis. chim.itmdpi.com

One promising approach is the use of chiral Brønsted acids or Lewis acids to catalyze the Biginelli reaction enantioselectively. These catalysts can create a chiral environment around the reactants, influencing the facial selectivity of the nucleophilic attack on the iminium intermediate, thereby favoring the formation of one enantiomer over the other.

Another strategy involves the use of chiral starting materials. For example, a chiral aldehyde could be used in the Biginelli reaction to introduce a stereocenter that directs the stereochemistry of the newly formed C-4 center. Alternatively, chiral auxiliaries can be attached to one of the reactants, which are then removed after the cyclization.

The development of asymmetric, organocatalytic strategies based on stepwise [4+2]-cycloadditions has renewed interest in creating chiral fused-uracil derivatives. chim.it These methods could potentially be adapted for the synthesis of chiral this compound derivatives, paving the way for the exploration of their stereospecific properties.

Table 2: General Approaches to Chiral Tetrahydropyrimidine Synthesis

| Method | Description | Key Feature | Potential Application |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., Lewis acid, Brønsted acid, organocatalyst) to control the stereochemical outcome of the reaction. | Creates a chiral environment, leading to enantiomeric excess. | Enantioselective Biginelli reaction to set the C-4 stereocenter. |

| Chiral Substrates | Employing a starting material that is already enantiomerically pure. | The inherent chirality of the substrate directs the stereochemistry of the product. | Use of a chiral aldehyde or a β-dicarbonyl compound with a stereocenter. |

| Chiral Auxiliaries | A temporary chiral group is attached to a reactant to direct the stereoselective formation of the product. The auxiliary is removed in a subsequent step. | Covalently bound chiral director; can be recycled. | Attaching a chiral auxiliary to the urea or β-dicarbonyl component. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Classical method using chiral resolving agents or chiral chromatography. | Separation of racemic 4-aryl-4,4-dimethyl-tetrahydropyrimidin-2-ones. |

Reactivity and Mechanistic Investigations of 4,4 Dimethyl Tetrahydro Pyrimidin 2 One

Acid-Base Equilibrium and Protonation/Deprotonation Studies

The structure of 4,4-dimethyl-tetrahydro-pyrimidin-2-one, a cyclic urea (B33335) derivative, contains two nitrogen atoms and a carbonyl group, which are the primary sites for acid-base interactions. The lone pairs of electrons on the nitrogen atoms and the oxygen atom can act as proton acceptors (Brønsted-Lowry bases).

Protonation is expected to occur preferentially at the carbonyl oxygen atom. This is because protonation at the oxygen allows for resonance stabilization of the resulting cation, delocalizing the positive charge over the oxygen and both nitrogen atoms. Protonation of a nitrogen atom would localize the positive charge on that atom, which is a less stable arrangement.

The acidity of the N-H protons is generally low, similar to that of acyclic amides. However, in the presence of a strong base, deprotonation can occur to form a resonance-stabilized anion. The gem-dimethyl group at the 4-position does not significantly influence the electronic properties of the urea functionality but does provide steric hindrance around the adjacent nitrogen and carbon atoms.

Table 1: Potential Protonation Sites and Basicity

| Site | Description | Expected Basicity |

| Carbonyl Oxygen | The oxygen atom of the C=O group. | Most basic site due to resonance stabilization of the conjugate acid. |

| Nitrogen Atoms | The two nitrogen atoms of the urea moiety. | Less basic than the carbonyl oxygen due to the electron-withdrawing effect of the carbonyl group. |

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atoms.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to addition products or, under harsher conditions, ring-opening.

Electrophilic Substitution at Nitrogen: The nitrogen atoms, being nucleophilic, can react with electrophiles. For instance, alkylation or acylation can occur at the nitrogen atoms, although the reactivity is lower than that of amines due to the electron-withdrawing carbonyl group. A regioselective method for the synthesis of related 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives has been developed based on the reaction of a urea derivative with aromatic and heterocyclic nucleophiles. researchgate.netcolab.ws

The Biginelli reaction, a well-known multicomponent reaction to synthesize dihydropyrimidinones, highlights the nucleophilic and electrophilic interactions involved in the formation of the pyrimidinone ring. mdpi.com

Table 2: Summary of Nucleophilic and Electrophilic Reactivity

| Reaction Type | Reagent Type | Potential Reaction Site(s) | Product Type |

| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents, organolithiums) | Carbonyl Carbon | Addition products or ring-opened structures |

| Electrophilic Substitution | Electrophiles (e.g., alkyl halides, acyl chlorides) | Nitrogen Atoms | N-substituted derivatives |

Ring-Opening and Rearrangement Mechanisms

The tetrahydropyrimidinone ring is generally stable but can undergo ring-opening or rearrangement under specific conditions, often catalyzed by acid or base.

Ring-Opening: Strong acidic or basic hydrolysis can lead to the cleavage of the amide bonds, resulting in the opening of the ring to form diamine and carbonic acid derivatives. Theoretical studies on the ring-opening of related heterocyclic compounds like tetrahydrofuran (B95107) have been performed using density functional theory, providing insights into the activation energies and reaction pathways. nih.govnih.gov Such reactions are often initiated by nucleophilic attack at a carbonyl carbon or protonation of a heteroatom. rsc.orgdocumentsdelivered.com

Rearrangement Mechanisms: The Dimroth rearrangement is a well-documented isomerization of nitrogen-containing heterocycles, which can be catalyzed by acid, base, heat, or light. nih.govwikipedia.org This rearrangement involves the opening of the heterocyclic ring followed by re-closure in a different orientation, leading to the exchange of endocyclic and exocyclic heteroatoms. nih.govresearchgate.netbenthamscience.comnih.gov For a pyrimidine (B1678525) derivative, the accepted mechanism involves protonation of a ring nitrogen, followed by ring opening to an intermediate that can tautomerize and then re-cyclize. nih.gov

Another potential rearrangement is the Vilsmeier-Haack reaction. While typically used for formylation, under certain conditions it can induce rearrangements in heterocyclic systems like quinazolin-4(3H)-ones, which are structurally related to pyrimidinones (B12756618). scispace.com The mechanism involves the formation of an imidoyl chloride intermediate which can then undergo ring opening and subsequent rearrangement. scispace.com

Oxidation and Reduction Chemistry

Electrochemical Oxidation Pathways

The electrochemical oxidation of pyrimidinone derivatives has been investigated. For pyrimidin-2(1H)-ones, a proposed mechanism involves a two-electron, two-proton process. rsc.org Cyclic voltammetry is a common technique used to study the redox properties of such compounds. electrochemsci.orgresearchgate.netresearchgate.net The oxidation potential would be influenced by the substituents on the ring. The presence of electron-donating methyl groups in this compound would be expected to lower the oxidation potential compared to the unsubstituted parent compound. The electrochemical behavior of related pyrimidine derivatives has been studied, revealing that adsorption processes and the formation of complexes with the electrode material can influence the oxidation mechanism. researchgate.net

Chemical Reduction Strategies

The carbonyl group of this compound is the primary site for chemical reduction. Common reducing agents for carbonyls include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically reduces aldehydes and ketones to alcohols. commonorganicchemistry.commasterorganicchemistry.comyoutube.com It is generally not reactive enough to reduce amides or urea functionalities. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with NaBH₄ is not expected to result in the reduction of the carbonyl group under standard conditions.

Lithium Aluminium Hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing a wide range of functional groups, including amides and ureas. ic.ac.ukmasterorganicchemistry.comdavuniversity.org The reduction of the urea carbonyl in this compound with LiAlH₄ would be expected to yield the corresponding cyclic diamine, 4,4-dimethyl-hexahydro-pyrimidine. A study on the LiAlH₄-reduction of a related N-methylated dihydropyrimidin-2(1H)-one resulted in a mixture of products, including those from the reduction of other functional groups and subsequent dehydration. researchgate.netni.ac.rs

Table 3: Expected Outcomes of Chemical Reduction

| Reducing Agent | Reactivity with Carbonyl Group | Expected Product |

| Sodium Borohydride (NaBH₄) | Low/No reactivity | No reaction |

| Lithium Aluminium Hydride (LiAlH₄) | High | 4,4-Dimethyl-hexahydro-pyrimidine |

Computational and Theoretical Chemistry Studies on 4,4 Dimethyl Tetrahydro Pyrimidin 2 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the most stable geometric arrangement of atoms in a molecule and for exploring the various shapes, or conformations, it can adopt.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov It is widely applied to predict the optimized geometry of pyrimidinone derivatives and related heterocyclic systems. ssrn.comscielo.org.mx The foundation of these calculations is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov

For compounds similar to 4,4-Dimethyl-tetrahydro-pyrimidin-2-one, calculations are commonly performed using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G* or 6-311++G(d,p). nih.govbrieflands.comirjweb.com These calculations yield crucial geometric parameters, including bond lengths, bond angles, and dihedral angles. scielo.org.mxirjweb.com For the tetrahydropyrimidinone ring, DFT helps to determine its precise puckering and the spatial orientation of its substituents, confirming that the calculated structure represents a true minimum on the potential energy surface by ensuring no imaginary frequencies are found. irjweb.com

The six-membered tetrahydropyrimidine (B8763341) ring is not planar and can adopt several conformations. Computational studies on analogous 1,2,3,4-tetrahydropyrimidinone derivatives have shown that the ring typically adopts a twisted boat conformation. brieflands.com The stability of a particular conformation is determined by factors such as steric hindrance and electronic interactions between substituents.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity, polarity, and spectroscopic properties. Various computational techniques are used to analyze this electronic structure in detail.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A large energy gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap signifies that a molecule is more reactive. ssrn.com For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to compute these orbital energies and the resulting energy gap, providing insights into the molecule's electronic behavior. irjweb.comnih.gov

| Parameter | Description | Typical Value Range for Pyrimidine Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 6.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ukm.my It is plotted onto the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites. ssrn.com

Typically, regions with a negative electrostatic potential, shown in shades of red and yellow, are electron-rich and susceptible to electrophilic attack. In this compound, the area around the carbonyl oxygen atom (C=O) is expected to be the most negative region due to the high electronegativity of oxygen. researchgate.net Conversely, regions with a positive electrostatic potential, colored in blue, are electron-poor and are sites for nucleophilic attack. These positive regions are generally found around the hydrogen atoms attached to the nitrogen atoms (N-H). ukm.my

Charge density analysis provides a quantitative picture of how electrons are distributed among the atoms within a molecule. This can be achieved through both high-resolution X-ray diffraction experiments and theoretical calculations. nih.gov Computational methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. scielo.org.mx

This analysis reveals the sites of charge concentration and depletion within the molecule. For cyclic ureas and related pyrimidinone structures, the carbonyl oxygen atom typically carries a significant negative partial charge, while the carbonyl carbon and the adjacent nitrogen atoms are positively charged. This distribution highlights the polar nature of the urea (B33335) moiety.

Furthermore, the theory of Atoms-In-Molecules (AIM), developed by Bader, allows for a detailed topological analysis of the electron density. amu.edu.plscispace.com By identifying critical points in the density, AIM can characterize the nature of chemical bonds (covalent, ionic, etc.) and quantify the strength of weaker intermolecular interactions, providing a deeper understanding of the molecule's bonding and structure. amu.edu.pl

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound and related tetrahydropyrimidinone structures has been significantly advanced through computational modeling, primarily using Density Functional Theory (DFT). These theoretical studies provide detailed insights into reaction pathways, transition states, and the energetics of chemical transformations that are often difficult to determine experimentally.

A key area of investigation has been the Biginelli reaction, a multicomponent reaction widely used for the synthesis of dihydropyrimidinones, which are precursors to tetrahydropyrimidinones. researchgate.netnih.gov Computational studies on the Biginelli reaction mechanism have explored the sequence of bond-forming events. While specific studies on the 4,4-dimethyl substituted variant are not prevalent, the general mechanism is understood to proceed through several key steps. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and the pathway of such reactions. nih.gov

Beyond synthesis, the reactivity of the tetrahydropyrimidinone ring system itself has been a subject of theoretical investigation. For instance, computational studies have explored the ring expansion of tetrahydropyrimidin-2-ones into tetrahydro-1H-1,3-diazepin-2-ones. researchgate.net These studies calculate the energy profiles of the reaction, identifying the most plausible mechanistic pathways and the structures of intermediates and transition states.

Furthermore, the hydrolysis of the cyclic urea moiety within the tetrahydropyrimidinone ring is a fundamental reaction that can be modeled computationally. Theoretical studies on the hydrolysis of urea and its derivatives, such as tetramethylurea, have revealed detailed reaction pathways and the associated free energy barriers. nih.gov These studies indicate that the hydrolysis can proceed through different mechanisms, including acid-catalyzed, base-catalyzed, and neutral hydrolysis, with computational calculations helping to determine the most favorable pathway under different conditions. nih.govmdpi.com The coordination of water molecules has been shown to be crucial in facilitating the reaction by enabling cyclic transition states. acs.org

Table 1: Representative Computationally Studied Reaction Parameters for Related Tetrahydropyrimidinone Reactions

| Reaction Type | Computational Method | Key Findings |

| Biginelli Reaction | DFT | Elucidation of reaction intermediates and transition states. researchgate.net |

| Ring Expansion | Theoretical Calculations | Determination of diastereoselective formation of polysubstituted diazepinones. researchgate.net |

| Hydrolysis of Urea Analogs | MP2/6-311++G** | Identification of elimination pathways favored in solution. acs.org |

Note: The data in this table is based on computational studies of closely related compounds and reaction types due to the limited availability of data specifically for this compound.

Solvent Effects and Solvation Models in Reactivity

The influence of the solvent environment on the reactivity of this compound is a critical aspect that can be effectively studied using computational solvation models. These models are essential for accurately predicting reaction outcomes in the condensed phase, as solvent molecules can significantly stabilize or destabilize reactants, intermediates, and transition states.

Computational chemistry employs two main types of solvation models: implicit and explicit. Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and energy. nih.gov In contrast, explicit solvent models involve the inclusion of a specific number of individual solvent molecules in the calculation. This method allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonding, which can be crucial for certain reaction mechanisms. researchgate.net

For reactions involving cyclic ureas like this compound, the choice of solvent can dramatically influence reaction rates and equilibria. For example, in the hydrolysis of urea, computational studies have shown that the explicit inclusion of water molecules in the quantum mechanical calculations is necessary to accurately model the reaction's free energy barrier. nih.govmdpi.com The solvent can act not just as a medium but also as a catalyst or a reactant, participating directly in the reaction mechanism. acs.orgfapesp.br

The reactivity of related dihydropyridine (B1217469) derivatives has been shown to be solvent-dependent, with the energy gap between the HOMO and LUMO, a key indicator of chemical reactivity, varying in different solvents. dntb.gov.ua DFT-based reactivity descriptors can be calculated in the presence of a solvent to predict how the solvent environment modulates the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

Table 2: Common Solvation Models and Their Applications in Reactivity Studies

| Solvation Model | Description | Typical Application |

| Implicit (Continuum) | Solvent treated as a continuous dielectric medium. | General assessment of solvent polarity effects on reaction energetics. nih.gov |

| Explicit | Individual solvent molecules are included in the calculation. | Studying reactions where specific solute-solvent interactions (e.g., hydrogen bonding) are critical. nih.govmdpi.com |

| Hybrid | A combination of implicit and explicit models. | Balancing computational cost and accuracy for complex reaction systems in solution. |

Note: This table provides a general overview of solvation models and their applications, which are relevant for studying the reactivity of compounds like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For 4,4-Dimethyl-tetrahydro-pyrimidin-2-one, NMR would confirm the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Techniques

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different proton environments. The two methyl groups at the C4 position are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. The methylene (B1212753) protons at the C5 and C6 positions would likely appear as triplets, assuming coupling to their adjacent methylene groups. The protons on the nitrogen atoms (N1 and N3) would appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would show characteristic signals for each unique carbon atom. A quaternary carbon signal would be expected for the C4 atom bearing the two methyl groups. A signal at a lower field would correspond to the carbonyl carbon (C2) of the urea (B33335) moiety. Signals for the two methyl carbons and the C5 and C6 methylene carbons would also be present in the aliphatic region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~155-165 |

| C4 (C(CH₃)₂) | - | ~50-60 |

| C5 (-CH₂-) | ~1.8-2.2 | ~30-40 |

| C6 (-CH₂-) | ~3.0-3.4 | ~40-50 |

| C4-CH₃ | ~1.2-1.5 | ~25-30 |

| N1-H | ~5.0-6.0 | - |

| N3-H | ~5.0-6.0 | - |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Cross-peaks would be expected between the protons on C5 and C6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the proton signals for the C5 and C6 methylenes to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key correlations would be expected from the methyl protons to the C4 quaternary carbon and the C5 methylene carbon. Correlations from the N-H protons to adjacent carbons (C2 and C6 for N1-H; C2 and C4 for N3-H) would firmly establish the cyclic urea structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Experimental Spectra Interpretation

The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes. A strong absorption band in the IR spectrum between 1650 and 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the cyclic urea. The N-H stretching vibrations would appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations that might be weak in the IR spectrum.

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |

| N-H | 3200-3400 (broad) | 3200-3400 (weak) | Stretching |

| C-H (sp³) | 2850-3000 (strong) | 2850-3000 (strong) | Stretching |

| C=O | 1650-1700 (strong) | 1650-1700 (medium) | Stretching |

| C-N | 1200-1350 (medium) | 1200-1350 (weak) | Stretching |

Computational Vibrational Frequency Analysis

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the vibrational frequencies. By calculating the optimized geometry of the molecule, theoretical IR and Raman spectra can be generated. These calculated spectra can then be used to aid in the interpretation of experimental spectra, should they become available, and to provide a theoretical basis for the vibrational modes of the molecule. Such calculations are crucial for a complete understanding of the molecule's vibrational properties.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and formula of a compound and to study its fragmentation patterns, which can provide structural information. The molecular formula for this compound is C₆H₁₂N₂O, corresponding to a molecular weight of 128.17 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 128. The fragmentation of this molecular ion would likely proceed through characteristic pathways for cyclic ureas and gem-dimethyl groups. A common fragmentation would be the alpha-cleavage, involving the loss of a methyl radical (•CH₃) to form a stable cation at m/z 113. Another potential fragmentation pathway could involve the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine (B1678525) ring. The precise fragmentation pattern would provide valuable clues to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and crystal packing of a molecule, offering unambiguous insights into its solid-state conformation.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound could not be located in publicly accessible crystallographic databases. However, the structural characteristics of this compound can be inferred from the crystallographic data of closely related molecules and from fundamental principles of stereochemistry.

The molecule is expected to adopt a non-planar conformation due to the sp³ hybridization of the carbon atoms in the tetrahydropyrimidine (B8763341) ring. The six-membered ring would likely exist in a chair or a twisted-boat conformation to minimize steric strain. The presence of the gem-dimethyl group at the C4 position would significantly influence the ring's geometry. These methyl groups would introduce steric hindrance, likely favoring a conformation that places them in positions that minimize unfavorable interactions with other parts of the molecule.

The urea fragment within the ring is expected to be planar, a common feature observed in cyclic ureas. The C=O bond length would be characteristic of a double bond, while the C-N bond lengths within the urea moiety would exhibit partial double bond character due to resonance. Intermolecular interactions in the crystal lattice would likely be dominated by hydrogen bonding involving the N-H protons and the carbonyl oxygen, leading to the formation of dimers or extended networks.

For illustrative purposes, the crystallographic data for a related compound, 1-Methyl-1,3-diazinan-2-one, reveals a non-planar ring structure and the formation of centrosymmetric dimers through strong N-H···O hydrogen bonds. This provides a likely model for the type of supramolecular assembly that could be expected for this compound.

A comprehensive X-ray crystallographic analysis of this compound would provide definitive data on its solid-state structure, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Exact measurements of all intramolecular distances and angles.

Torsion Angles: The dihedral angles within the ring, defining its conformation.

Hydrogen Bonding and Crystal Packing: A detailed description of the intermolecular forces that govern the crystal structure.

Such data would be invaluable for computational modeling, understanding its physical properties, and for structure-activity relationship studies.

Applications of 4,4 Dimethyl Tetrahydro Pyrimidin 2 One in Chemical Synthesis and Materials Science

Role as a Specialized Solvent in Organic Reactions

Based on available research, there is no specific information detailing the use of 4,4-Dimethyl-tetrahydro-pyrimidin-2-one as a specialized solvent in organic reactions. Its isomer, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a well-known polar aprotic solvent used as a less toxic replacement for Hexamethylphosphoramide (B148902) (HMPA) chemicalbook.comwikipedia.org. However, the solvent properties and applications of the 4,4-dimethyl isomer are not documented in the provided sources.

Polar Aprotic Solvent Characteristics

Information regarding the specific polar aprotic solvent characteristics, such as dielectric constant or dipole moment, for this compound is not available in the provided search results.

Applications in Alkylation and Condensation Reactions

There are no documented applications of this compound serving as a solvent for alkylation or condensation reactions. Research in this area tends to focus on the synthesis of the pyrimidinone ring itself, such as through the Biginelli reaction, or the subsequent alkylation of the ring's nitrogen atoms, rather than its use as a reaction medium nih.govneliti.comamazonaws.comnih.gov.

Building Block in Complex Molecule Synthesis

The pyrimidine (B1678525) scaffold is a fundamental building block in medicinal chemistry and the synthesis of complex nitrogen-containing heterocycles mdpi.comnih.gov. However, specific examples detailing the use of this compound as a direct precursor are not prominent in the available literature.

Precursor for Advanced Nitrogen Heterocycles

While pyrimidines are foundational materials for creating fused heterocyclic systems like furo[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines, specific synthetic pathways originating from this compound are not explicitly described nih.govresearchgate.net. The synthesis of advanced nitrogen heterocycles often involves multi-component reactions where the pyrimidine ring is formed and functionalized in a single pot, or it involves the derivatization of more readily available pyrimidine precursors mdpi.comorganic-chemistry.org.

Component in Ligand Design for Coordination Chemistry

The coordination chemistry of pyrimidine- and pyridine-type ligands is a rich field, with the nitrogen atoms of the heterocyclic ring acting as Lewis bases to bind with metal ions researchgate.netnih.govwikipedia.org. This interaction is fundamental to the formation of many coordination complexes. However, the literature does not provide specific examples of ligands that are designed and synthesized incorporating the this compound moiety for applications in coordination chemistry.

Supramolecular Chemistry and Host-Guest Interactions

The most significant and well-documented application related to the this compound structure lies in the field of supramolecular chemistry wikipedia.orgebrary.net. This is due to the powerful self-assembly behavior of its core functional group, the 2-ureido-4[1H]-pyrimidinone (UPy) motif nih.gov. Supramolecular chemistry focuses on chemical systems formed from multiple molecules held together by non-covalent interactions, such as hydrogen bonding wikipedia.orgebrary.net.

The UPy moiety is a self-complementary unit capable of forming a robust quadruple hydrogen bond array acs.orgresearchgate.net. This array consists of two hydrogen bond donors (D) and two hydrogen bond acceptors (A) on each molecule, arranged in a DDAA sequence. This specific arrangement allows two UPy molecules to pair up, forming a highly stable, non-covalent dimer with a complementary AADD–DDAA hydrogen bond pattern rsc.orgacs.org. This strong and highly directional interaction is the basis for its use in constructing supramolecular polymers and other complex assemblies nih.govresearchgate.net.

The stability of this dimerization is exceptionally high, particularly in non-polar solvents, but is diminished in more polar environments that can compete for hydrogen bonds acs.orgresearchgate.net. This responsiveness allows for the creation of "smart" materials that can assemble or disassemble based on solvent conditions. This principle is widely exploited to create materials such as supramolecular hydrogels for biomedical applications, including cell culture scaffolds nih.gov. The presence of the 4,4-dimethyl groups on the tetrahydropyrimidinone ring would influence the solubility and steric properties of the molecule without altering the fundamental quadruple hydrogen bonding capability of the core UPy motif.

| Solvent | Dimerization Constant (Kdim) in M-1 | Reference |

|---|---|---|

| Toluene | 6 x 108 | acs.org |

| Chloroform (CHCl3) | 6 x 107 | acs.org |

| Chloroform (water saturated) | 1 x 107 | acs.org |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the applications of the chemical compound This compound in the requested areas of chemical synthesis and materials science.

Extensive searches for published research on this specific molecule in relation to non-covalent interactions, self-assembly, host-guest systems, inclusion complexes, polymer chemistry, Metal-Organic Frameworks (MOFs), or Covalent Organic Frameworks (COFs) did not yield any relevant results. The scientific literature focuses on other isomers, such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or 5,5-dimethyl-tetrahydro-pyrimidin-2-one, which possess different structural properties and applications.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the compound This compound . The requested topics of discussion are not documented for this specific chemical structure in the current body of scientific research.

Future Perspectives and Emerging Research Areas in 4,4 Dimethyl Tetrahydro Pyrimidin 2 One Chemistry

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred the development of green synthetic routes for cyclic ureas, including 4,4-Dimethyl-tetrahydro-pyrimidin-2-one. A significant area of innovation is the utilization of carbon dioxide (CO2) as a C1 building block, which offers a sustainable alternative to hazardous reagents like phosgene. Research has demonstrated the effective synthesis of cyclic ureas from CO2 and diamines using reusable heterogeneous catalysts such as pure cerium oxide (CeO2). researchgate.netrsc.org This method is advantageous due to its efficiency even at low CO2 pressures. researchgate.netrsc.org

Another promising green approach is the use of microwave-assisted organic synthesis. optibrium.com This technique often leads to shorter reaction times, reduced energy consumption, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. optibrium.com For instance, the microwave-assisted synthesis of cyclic ureas from propylene (B89431) carbonate and diamines, organocatalyzed by a superbase, has been reported as a rapid and highly selective method. optibrium.com While not yet specifically detailed for this compound, these methodologies provide a clear roadmap for its future sustainable production.

The development of catalytic systems that are efficient, selective, and recyclable is a key focus. The exploration of bifunctional catalysts with both acidic and basic sites is believed to be advantageous for the synthesis of cyclic carbonates from diols and urea (B33335), a reaction pathway that shares intermediates with cyclic urea synthesis.

The following table summarizes some of the green and sustainable approaches being explored for the synthesis of cyclic ureas, which are applicable to this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| CO2 Utilization | Uses a renewable and non-toxic C1 feedstock. Employs reusable heterogeneous catalysts (e.g., CeO2). | Reduces reliance on hazardous reagents like phosgene. Offers a more sustainable and atom-economical route. |

| Microwave-Assisted Synthesis | Rapid reaction times. Reduced energy consumption. Often solvent-free. | Increased process efficiency. Lower environmental footprint. |

| Organocatalysis | Metal-free catalysis. Often milder reaction conditions. | Avoids metal contamination in the final product. Potentially more cost-effective. |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its role as a solvent, the inherent reactivity of the this compound scaffold is an area of growing interest. Its structural features, including the urea moiety and the tetrahydro-pyrimidine ring, offer opportunities for novel chemical transformations. As a substitute for the carcinogenic hexamethylphosphoramide (B148902) (HMPA), its ability to enhance the basicity and nucleophilicity of reagents has been a key area of study. ethz.ch

Recent research has demonstrated that this compound can participate directly in reactions, showcasing its potential as a reactant or catalyst. For instance, an HCl•DMPU adduct has been successfully employed for the one-pot conversion of aldehydes to nitriles. In this transformation, the adduct serves a dual role as both a proton source and a non-nucleophilic base, eliminating the need for external bases or metal catalysts.

The exploration of ring-opening and ring-transformation reactions of the tetrahydro-pyrimidine core could lead to the synthesis of novel acyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reactivity of the carbonyl group and the N-H bonds (in the parent, non-methylated analogue) also present opportunities for derivatization and the creation of new molecular architectures.

Future research is expected to focus on:

Catalytic Applications: Designing catalysts based on the this compound scaffold for various organic transformations.

Ring-Modification Chemistry: Investigating reactions that modify the tetrahydro-pyrimidine ring to generate diverse molecular structures.

Polymerization Monomers: Exploring the use of functionalized this compound derivatives as monomers for the synthesis of novel polymers.

Advanced Computational Tools for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design. For this compound and its derivatives, advanced computational methods like Density Functional Theory (DFT) are being employed to gain deeper insights into their structure, electronics, and reactivity. researchgate.netresearchgate.net

DFT calculations can be used to:

Predict Reaction Pathways: By calculating the activation energies of potential reaction pathways, computational models can predict the most likely products of a reaction, saving experimental time and resources. acs.orgnih.gov

Understand Reaction Mechanisms: Theoretical studies can elucidate the intricate details of reaction mechanisms, such as the role of solvents and catalysts in influencing reactivity and selectivity. researchgate.net

Design Novel Molecules: By predicting the properties of yet-to-be-synthesized molecules, computational tools can aid in the design of new this compound derivatives with desired functionalities for specific applications.

For example, theoretical studies on the thermal decomposition of urea derivatives have provided valuable insights into their degradation pathways, which is crucial for their application in materials science. acs.org Similar studies on this compound could predict its thermal stability and decomposition products, guiding its use in high-temperature applications.

The integration of machine learning with quantum mechanical calculations is an emerging area that holds great promise for accelerating the discovery of new reactions and materials. optibrium.comchemrxiv.org These predictive models can be trained on existing experimental and computational data to forecast the outcomes of new experiments with increasing accuracy.

Development of New Applications in Functional Materials

The unique properties of this compound, such as its high polarity, aprotic nature, and ability to act as a hydrogen bond acceptor, make it an attractive building block for the development of functional materials. chemicalbook.com Its incorporation into polymer backbones or as an additive can impart desirable properties to the resulting materials.

Current and emerging applications in functional materials include:

Polymer Synthesis: It is used in the synthesis of poly(aryl ethers), a class of high-performance polymers with excellent thermal and chemical stability. ottokemi.com

Additives in Plastics and Paints: Its properties as a solvent and plasticizer can be exploited to modify the characteristics of various polymer formulations. chemicalbook.com

Liquid Crystals: The bent-core shape of cyclic ureas suggests their potential as novel building blocks for liquid crystals, which have applications in display technologies. rsc.org

Future research in this area will likely focus on the synthesis of novel polymers and materials with tailored properties by incorporating the this compound moiety. This could include the development of:

High-Performance Polymers: Creating new polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Smart Materials: Designing materials that respond to external stimuli such as light, temperature, or pH, for applications in sensors and actuators.

Biomedical Materials: Exploring the use of this compound-containing polymers for drug delivery and other biomedical applications, leveraging their potential biocompatibility. organic-chemistry.org

Synergistic Approaches Combining Synthesis, Theory, and Application

The future advancement of this compound chemistry will increasingly rely on synergistic approaches that integrate synthetic chemistry, theoretical modeling, and materials science. This interdisciplinary approach will enable a more rational and efficient discovery and development of new molecules and materials.

The workflow of such a synergistic approach would typically involve:

Theoretical Prediction: Using computational tools to design new derivatives of this compound with desired properties and to predict their reactivity in various transformations.

Synthetic Realization: Employing green and sustainable synthetic methods to prepare the theoretically designed molecules.

Experimental Validation and Application: Characterizing the properties of the newly synthesized compounds and evaluating their performance in targeted applications, such as functional materials or as catalysts.

This iterative cycle of design, synthesis, and testing, where theoretical predictions guide experimental work and experimental results provide feedback for refining theoretical models, will be crucial for unlocking the full potential of this compound chemistry. For example, computational studies could predict the electronic and steric effects of different substituents on the tetrahydro-pyrimidine ring, guiding the synthesis of derivatives with optimized properties for a specific application, such as enhanced catalytic activity or improved performance as a component in a functional material.

By fostering collaboration between synthetic chemists, computational chemists, and materials scientists, the field is poised for significant breakthroughs, leading to the development of novel and sustainable technologies based on the versatile this compound scaffold.

Q & A

Q. What are the common synthetic routes for 4,4-Dimethyl-tetrahydro-pyrimidin-2-one, and how are reaction conditions optimized to improve yield?

The synthesis typically involves multi-step reactions, such as condensation of urea derivatives with β-keto esters or ketones under acidic conditions. For example, one-pot methods using heteropolyanion-based ionic liquid catalysts can enhance efficiency and reduce side reactions. Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and pH adjustment to stabilize intermediates. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction provides detailed conformational data. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) .

Q. What safety protocols should be followed when handling this compound in the lab?

Adhere to GHS guidelines: use personal protective equipment (gloves, goggles), work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this, standardize protocols using validated cell lines (e.g., HeLa for anticancer studies) and include positive controls. Dose-response curves and replicate experiments (n ≥ 3) enhance reliability. Computational docking studies can also predict binding affinities to target proteins (e.g., kinases) .

Q. What strategies optimize the regioselectivity of substituent introduction in this compound derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents at the 4-position hinder further substitution at adjacent sites. Catalysts like BF₃·Et₂O or Lewis acids (e.g., ZnCl₂) direct electrophilic attacks to specific positions. Solvent polarity adjustments (e.g., switching from THF to DCM) can also modulate reaction pathways .

Q. How do structural modifications (e.g., fluorination or thio-substitution) impact the compound’s pharmacokinetic properties?

Fluorination at the pyrimidine ring enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Thio-substitution (C=S instead of C=O) increases electrophilicity, altering binding to cysteine-rich targets like proteases. Quantitative Structure-Activity Relationship (QSAR) models and in vitro ADME assays (e.g., microsomal stability) validate these effects .

Q. What advanced analytical methods are used to profile impurities in this compound synthesis?

Liquid Chromatography-Mass Spectrometry (LC-MS) identifies trace impurities (e.g., unreacted intermediates or oxidation byproducts). Gas Chromatography (GC) monitors volatile side products. Nuclear Overhauser Effect Spectroscopy (NOESY) distinguishes stereoisomers, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects metal catalyst residues .

Q. How can computational chemistry aid in designing novel this compound analogs with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-protein interactions (e.g., with DNA topoisomerase II). Virtual screening libraries (e.g., ZINC15) prioritize analogs for synthesis based on docking scores and pharmacophore matching .

Methodological Challenges and Solutions

Q. Why do some synthetic routes for this compound derivatives yield low enantiomeric excess, and how is this addressed?

Low enantioselectivity often stems from non-chiral catalysts or racemization during workup. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (e.g., lipases) improves ee. Dynamic Kinetic Resolution (DKR) combines racemization and selective crystallization for >90% ee .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in complex biological systems?

Use orthogonal assays: CRISPR-Cas9 gene editing to knockout putative targets, followed by rescue experiments. Isotope labeling (e.g., ¹⁴C) tracks metabolic pathways. Surface Plasmon Resonance (SPR) quantifies binding kinetics to receptors, while RNA-seq identifies downstream gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.